molecular formula C12H12BrN3O2 B154567 ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-71-8

ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B154567
M. Wt: 310.15 g/mol
InChI Key: SAIRSOBGNSTADF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the ethyl ester group and the amino substituent on the pyrazole ring, along with a bromophenyl group, suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similar synthetic strategies could be applied to synthesize the compound , with appropriate substitutions to introduce the 4-bromophenyl group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined by X-ray structure analysis, revealing the spatial arrangement of the functional groups and the overall molecular conformation . Similar analysis would be expected for ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate to elucidate its molecular geometry.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in acylation reactions, as seen in the N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . The bromophenyl group in the compound of interest could also undergo further substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. The presence of the ethyl ester group typically increases the lipophilicity of the compound, which can affect its solubility in organic solvents. The bromophenyl group could also impact the compound's reactivity and its interaction with biological targets. Detailed analysis of these properties would require experimental data, which could be obtained through methods like HPLC, thermogravimetric analysis, and spectroscopic techniques .

Scientific Research Applications

Application 1: Synthesis and Crystal Structure Analysis

  • Scientific Field: Chemistry
  • Summary of the Application: This compound is used in the synthesis of 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic Acid Ethyl Ester . The structure of this compound is studied using X-ray crystallographic, NMR, MS, and IR techniques .
  • Methods of Application: The compound is synthesized from p-bromoaniline. The yielded product was investigated with X-ray crystallographic, NMR, MS, and IR techniques .
  • Results or Outcomes: The compound crystallizes in the monoclinic space group P2 1 / n with unit cell parameters a = 5.5220 (1), b = 26.996 (5), c = 10.596 (2) Å, β = 103.83 (3). V = 1533.8 (5) Å 3, Z = 4, D x = 1.608 mg m −3. The final R 1 was 0.0844; w R 2 was 0.1560 .

Application 2: Solvent Effects on Absorption and Emission Spectra

  • Scientific Field: Physical Chemistry
  • Summary of the Application: The effects of solvent on the absorption and emission spectra and dipole moments of the 5ABBM have been extensively studied in a series of solvents .
  • Methods of Application: The experimentally calculated ground state and excited state dipole moments were determined using the solvatochromatic shifts in the absorption and emission spectra as a function of dielectric constant (ɛ) and refractive index (n) .
  • Results or Outcomes: The dipole moments in the excited state are observed to be greater than those in the ground-state in all the solvents studied for the chosen molecule. The dipole moment increase in the excited singlet state ranges from 2.42 to 24.14 D .

Application 3: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: This compound is used in the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . These derivatives are evaluated in vitro for their urease inhibitor activities .
  • Methods of Application: The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon .
  • Results or Outcomes: The synthesized derivatives showed promising urease inhibitor activities .

properties

IUPAC Name

ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIRSOBGNSTADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405353
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

CAS RN

138907-71-8
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromophenylhydrazine (2.76 g, 14.7 mmol) and ethyl (ethoxymethylene)cyanoacetate (2.50 g, 14.8 mmol) in ethanol (15 mL) was heated at reflux for 2 hours. Upon cooling, a tan precipitate formed. The suspension was diluted with diethyl ether and suction filtered to remove solid. The filtercake was rinsed with diethyl ether and vacuum oven dried to afford 3.20 g (70%) of product as a tan solid: 1H NMR (CDCl3) d 7.79 (s, 1H), 7.64 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.7 Hz, 2H), 5.30 (s, 2H), 4.31 (q, J=7.2 Hz, 2H), 1.37 (t, J=7.2 Hz, 3H) ppm.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

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